molecular formula C18H27N3O2 B13007058 tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate

tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate

Cat. No.: B13007058
M. Wt: 317.4 g/mol
InChI Key: LIQSKIMZLOIQGA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-propyl-N-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C18H27N3O2/c1-5-13-21(17(22)23-18(2,3)4)16-14(9-8-12-20-16)15-10-6-7-11-19-15/h8-9,12H,5-7,10-11,13H2,1-4H3

InChI Key

LIQSKIMZLOIQGA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=C(C=CC=N1)C2=NCCCC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate typically involves multiple steps:

    Formation of the bipyridinyl moiety: This step involves the cyclization of appropriate precursors to form the tetrahydro-bipyridinyl structure.

    Introduction of the propyl chain: This can be achieved through alkylation reactions using propyl halides under basic conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-bipyridinyl moiety.

    Reduction: Reduction reactions can also occur, potentially converting the bipyridinyl structure to a more saturated form.

    Substitution: The propyl chain and tert-butyl group can be involved in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperazine and bipyridine structures often exhibit neuropharmacological properties. The potential activities of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate include:

  • Neurotransmitter Receptor Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.
  • Antidepressant Effects : Similar compounds have been investigated for their antidepressant properties. For instance, studies have shown that derivatives of bipyridine can enhance mood and alleviate symptoms of depression by acting on serotonin receptors.
  • Cognitive Enhancement : Some research has suggested that bipyridine derivatives may improve cognitive functions, making them candidates for the treatment of cognitive decline associated with aging or neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Tetrahydro-Bipyridine Moiety : This step often involves cyclization reactions that require careful control of reaction conditions to achieve high yields.
  • Carbamate Formation : The final step usually involves the reaction of the amine with a suitable carbamate reagent to form the desired product.

The ability to modify this compound to create derivatives with specific properties enhances its applicability in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Neuropharmacological Studies : Research has demonstrated that derivatives similar to this compound exhibit binding affinity to various receptors involved in mood regulation. For example, one study indicated that a related compound showed significant binding to serotonin receptors (5-HT1A), which are crucial for antidepressant activity .
  • Cognitive Function Enhancement : A study investigating the effects of bipyridine derivatives on cognitive function found that these compounds could improve memory retention in animal models. This suggests potential applications in treating cognitive impairments associated with conditions like Alzheimer's disease .
  • Pharmacokinetics and Safety Profiles : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a manageable safety profile in preliminary animal testing . Further studies are needed to fully elucidate its metabolic pathways and long-term effects.

Mechanism of Action

The mechanism of action of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate would depend on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Critical Analysis of Structural and Functional Differences

Core Heterocycles :
  • Target Compound : The tetrahydro-bipyridinyl core provides partial saturation, balancing rigidity and flexibility, which may enhance binding to enzyme pockets compared to fully aromatic systems .
  • Pyrido-pyrimidinones (Compounds 50/51): The fused pyrimidinone ring introduces hydrogen-bonding sites critical for kinase inhibition, as seen in their MST3/4 activity .
  • Spiro-thiazolidin (Compound 3) : The spiro system imposes conformational constraints, likely improving selectivity for dual 5-LOX/sEH inhibition .
Substituent Effects :
  • Carbamate Linkers: The propyl carbamate in the target compound and Compound 51 () offers extended chain length vs.
  • Electron-Withdrawing Groups : Chloro and methylthio substituents in Compounds 50/51 enhance electrophilicity, aiding interactions with kinase ATP-binding pockets .
Physicochemical Properties :
  • Solubility : The target compound’s tetrahydro-bipyridinyl core may improve aqueous solubility vs. fully aromatic naphthyridine derivatives () .

Biological Activity

tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H23N3O2C_{16}H_{23}N_{3}O_{2}, with a molecular weight of approximately 287.37 g/mol. The structure includes a tert-butyl group and a tetrahydro-bipyridine moiety, which are crucial for its biological activity.

Biological Activity

Research indicates that compounds with similar structures often exhibit various neuropharmacological activities. Notable potential activities include:

  • Neuroprotective Effects : Compounds containing bipyridine structures have shown promise in protecting neuronal cells from oxidative stress.
  • Antidepressant Properties : Some derivatives have been linked to serotonin receptor modulation, suggesting potential use in treating depression.
  • Anxiolytic Effects : Similar compounds have been studied for their ability to reduce anxiety-like behaviors in animal models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
NeuroprotectionProtection against oxidative stress
AntidepressantModulation of serotonin receptors
AnxiolyticReduction of anxiety-like behaviors

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Tetrahydro-Bipyridine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Carbamoylation Reaction : The introduction of the carbamate group is generally performed using isocyanates or carbamates under controlled conditions to ensure high yield and purity.

Case Study: Synthesis Optimization

A recent study optimized the synthesis conditions for similar compounds by varying reaction parameters such as temperature and solvent type. The results indicated a significant improvement in yield when using specific catalysts and solvents, achieving yields above 90% with excellent enantiomeric excess .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. These studies aim to elucidate:

  • Receptor Binding Profiles : Understanding how the compound interacts with neurotransmitter receptors can provide insights into its mechanism of action.
  • Potential Side Effects : Investigating off-target interactions is crucial for assessing safety profiles.

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